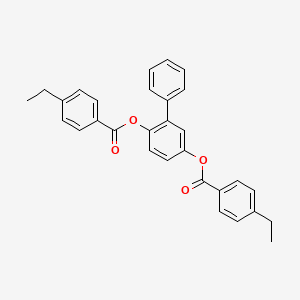
Biphenyl-2,5-diyl bis(4-ethylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is a complex organic compound characterized by its biphenyl structure with ethylbenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-ethylbenzoic acid with 6-hydroxy-[1,1’-biphenyl]-3-yl 4-ethylbenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active biphenyl derivatives, which can then interact with enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxybenzoate: Similar ester structure but lacks the biphenyl moiety.
4-ethylbenzoic acid: A simpler structure with only one aromatic ring.
Biphenyl-4-carboxylic acid: Contains the biphenyl structure but different functional groups.
Uniqueness
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is unique due to its combination of biphenyl and ester functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H26O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-(4-ethylbenzoyl)oxy-3-phenylphenyl] 4-ethylbenzoate |
InChI |
InChI=1S/C30H26O4/c1-3-21-10-14-24(15-11-21)29(31)33-26-18-19-28(27(20-26)23-8-6-5-7-9-23)34-30(32)25-16-12-22(4-2)13-17-25/h5-20H,3-4H2,1-2H3 |
InChI Key |
GKHIVMHBSTWNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















